molecular formula C13H17ClF3NO B1652103 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride CAS No. 1385696-77-4

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

Cat. No.: B1652103
CAS No.: 1385696-77-4
M. Wt: 295.73
InChI Key: XBEZRTQOMOUNMS-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO and a molecular weight of 295.73 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an oxan-4-amine structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical initiation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and controlled introduction of the trifluoromethyl group. The subsequent steps involve the formation of the oxan-4-amine structure through cyclization reactions, followed by purification and conversion to the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is unique due to its specific structural features, including the combination of the trifluoromethyl group with the oxan-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEZRTQOMOUNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-77-4
Record name 2H-Pyran-4-amine, tetrahydro-4-[[2-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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